molecular formula C7H7FIN B2537735 2-Fluoro-6-iodo-4-methylaniline CAS No. 217314-44-8

2-Fluoro-6-iodo-4-methylaniline

Cat. No.: B2537735
CAS No.: 217314-44-8
M. Wt: 251.043
InChI Key: WAGLGQXOHWSQOD-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-methylaniline is a useful research compound. Its molecular formula is C7H7FIN and its molecular weight is 251.043. The purity is usually 95%.
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Scientific Research Applications

Metabonomic Toxicity Assessment

2-Fluoro-6-iodo-4-methylaniline has been utilized in metabonomic toxicity assessments. A study by Bundy et al. (2002) explored its effects on earthworms, revealing its potential as a biomarker of xenobiotic toxicity. The study found that exposure to this compound led to specific biochemical changes in earthworms, which could be used to understand the mechanisms of action of toxic chemicals (Bundy et al., 2002).

Hybridization Probe Research

In another study, Aro-Heinilä et al. (2019) synthesized a nucleoside incorporating a variant of this compound, examining its utility as a hybridization probe. This research highlighted the compound's potential in nucleobase-specific binding and as a spin label in NMR spectroscopy (Aro-Heinilä, Lönnberg, & Virta, 2019).

Synthesis and Chemical Reactions

Kou Xiao-yan (2011) focused on the synthesis of 2,6-Diiodo-4-Methylaniline, a closely related compound. This study provided insights into optimal synthesis conditions, highlighting its potential for widespread use in creating iodo-substituent aniline complexes (Kou, 2011).

Molecular Complex Formation

Research by Jones et al. (2014) explored the formation of molecular complexes with 4-iodo-2-methylaniline, a structurally similar compound. This study revealed the potential of these complexes to switch color based on molecular disorder and proton transfer, indicating potential applications in material science (Jones, Wilson, & Thomas, 2014).

Fluoro-functionalized Polymer Research

Yang et al. (2015) developed a fluoro-functionalized polymeric complex using N-methylaniline derivatives. This research is significant for its potential in catalyzing reactions using CO2 as a building block, showcasing the versatility of fluoro-functionalized compounds in industrial applications (Yang et al., 2015).

Spectroscopy and Theoretical Calculations

Liu et al. (2017) conducted a study on 2-fluoro-N-methylaniline, examining its molecular structure and vibrations across different states. This research is crucial for understanding the molecular behavior of such compounds, which can be applied in material science and pharmaceutical research (Liu et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-fluoro-6-iodo-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGLGQXOHWSQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-methylphenylamine (1.25 g, 10 mmol) in 5 mL of methanol was treated with a solution of iodine (1.27 g, 5 mmol) in a mixture of 25 mL of methanol and 3 mL of hydrogen peroxide over a period of 15 minutes at room temperature. After 18 hours, the reaction mixture was quenched with 30 mL of saturated aqueous sodium thiosulfate and extracted with three 50 mL portions of dichloromethane. The combined organic layers were washed with two 30 mL portions of saturated sodium bisulfite solution, three 50 mL portions of water, dried over sodium sulfate, and concentrated in vacuo. Chromatography on SiO2 (10% ethyl acetate in hexanes) gave 1.1 g of the title product as a light brownish oil (44% yield).
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1.25 g
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1.27 g
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5 mL
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25 mL
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3 mL
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Yield
44%

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-methylaniline (1.0 g, 8 mmol) (bought from Avocado, Lancaster or Aldrich) in glacial acetic acid (10 ml) was treated with sodium acetate trihydrate (2.2 g, 16 mmol) then iodine monochloride (1.3 g). After 30 min at room temperature aqueous sodium bicarbonate/sodium sulfite and diethyl ether were added, and the organic phase was dried (MgSO4), evaporated and chromatographed on silica eluting with 0 to 30% ethyl acetate in hexane to give the title compound, 370 mg.
Quantity
1 g
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2.2 g
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10 mL
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1.3 g
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sodium bicarbonate sodium sulfite
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Synthesis routes and methods III

Procedure details

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